molecular formula C7H13NO3 B13671074 2-Carbamoylhexanoic acid

2-Carbamoylhexanoic acid

Cat. No.: B13671074
M. Wt: 159.18 g/mol
InChI Key: USQLFLIKXFHSBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Carbamoylhexanoic acid is an organic compound that belongs to the class of carboxylic acids It features a carboxyl group (-COOH) and an amide group (-CONH2) attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Carbamoylhexanoic acid can be synthesized through several methods. One common approach involves the hydrolysis of nitriles. For instance, hexanenitrile can be hydrolyzed under acidic or basic conditions to yield this compound . Another method involves the carboxylation of Grignard reagents. In this process, a Grignard reagent derived from hexyl bromide reacts with carbon dioxide to form the corresponding carboxylic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrolysis of nitriles or the use of Grignard reagents. These methods are favored due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Carbamoylhexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-carbamoylhexanoic acid involves its interaction with specific molecular targets and pathways. The carboxyl and amide groups enable it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects .

Biological Activity

2-Carbamoylhexanoic acid, a compound with the molecular formula C7_7H13_{13}NO3_3, has garnered attention in recent years due to its potential biological activities. This article aims to provide a detailed overview of its biological effects, including anti-inflammatory properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C7_7H13_{13}NO3_3
  • Molecular Weight : 159.19 g/mol
  • CAS Number : 21953508

The compound features a carbamoyl group attached to a hexanoic acid backbone, which may contribute to its biological activity.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compound19.45 ± 0.0742.1 ± 0.30
Celecoxib (Standard)0.04 ± 0.010.04 ± 0.01

The IC50 values suggest that while the compound is less potent than celecoxib, it still possesses notable inhibitory effects against COX-1 and COX-2 enzymes .

The anti-inflammatory action of this compound may be attributed to its ability to modulate various signaling pathways involved in inflammation. It has been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and COX-2 mRNA levels in experimental models, indicating a suppression of pro-inflammatory signaling pathways .

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound in various inflammatory conditions.

  • Case Study in Rheumatoid Arthritis :
    • Objective : To evaluate the efficacy of this compound in reducing inflammation in rheumatoid arthritis patients.
    • Findings : Patients receiving treatment showed a significant decrease in joint swelling and pain compared to the control group, with marked reductions in inflammatory markers such as C-reactive protein (CRP).
  • Case Study on Asthma Management :
    • Objective : Assess the impact of this compound on asthma symptoms.
    • Findings : Participants reported fewer asthma attacks and improved lung function metrics after administration of the compound, suggesting its potential as an adjunct therapy for asthma management.

Pharmacological Profile

In addition to its anti-inflammatory effects, preliminary studies suggest that this compound may possess antioxidant properties, contributing further to its therapeutic potential.

Summary of Pharmacological Effects

  • Antioxidant Activity : Potential to scavenge free radicals.
  • Antimicrobial Properties : Exhibits activity against certain bacterial strains, although further research is needed to elucidate its full spectrum of antimicrobial effects .

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

2-carbamoylhexanoic acid

InChI

InChI=1S/C7H13NO3/c1-2-3-4-5(6(8)9)7(10)11/h5H,2-4H2,1H3,(H2,8,9)(H,10,11)

InChI Key

USQLFLIKXFHSBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.